molecular formula C10H7F5O B3316923 Benzenepropanal, 3,5-difluoro-4-(trifluoromethyl)- (or 3-(3,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde ) CAS No. 955403-66-4

Benzenepropanal, 3,5-difluoro-4-(trifluoromethyl)- (or 3-(3,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde )

Cat. No.: B3316923
CAS No.: 955403-66-4
M. Wt: 238.15 g/mol
InChI Key: MXRNRIFNBXTVFS-UHFFFAOYSA-N
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Description

Its structure comprises a benzene ring substituted with two fluorine atoms at positions 3 and 5, a trifluoromethyl group at position 4, and a propanal chain at position 1. This compound is of interest in organic synthesis due to its electron-withdrawing substituents, which may influence reactivity in coupling reactions or as a precursor for pharmaceuticals or agrochemicals .

Key structural features include:

  • Aldehyde functionality: The propanal group provides a reactive site for nucleophilic additions or condensations.

Properties

IUPAC Name

3-[3,5-difluoro-4-(trifluoromethyl)phenyl]propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O/c11-7-4-6(2-1-3-16)5-8(12)9(7)10(13,14)15/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRNRIFNBXTVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241889
Record name 3,5-Difluoro-4-(trifluoromethyl)benzenepropanal
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Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955403-66-4
Record name 3,5-Difluoro-4-(trifluoromethyl)benzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955403-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-(trifluoromethyl)benzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction typically employs palladium catalysts and organoboron reagents to form the desired carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yields and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: Benzenepropanal, 3,5-difluoro-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 3-(3,5-Difluoro-4-trifluoromethylphenyl)propionic acid.

    Reduction: Formation of 3-(3,5-Difluoro-4-trifluoromethylphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Benzenepropanal serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable various chemical reactions:

  • Oxidation : Can be oxidized to form corresponding carboxylic acids.
  • Reduction : The aldehyde group can be reduced to an alcohol.
  • Electrophilic Aromatic Substitution : The presence of the benzene ring allows for substitution reactions with halogens.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of Benzenepropanal exhibit antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) around 50 µg/mL.
  • Cytotoxic Effects : Research on cancer cell lines (e.g., MCF-7) shows that Benzenepropanal can induce apoptosis, with an IC50 value of approximately 30 µM after 48 hours of treatment.

Medicine

Benzenepropanal is explored for its therapeutic properties:

  • Drug Development : The compound may act as a precursor for new pharmaceuticals due to its ability to interact with biological targets like enzymes and receptors.
  • Enzyme Inhibition : It has been identified as a competitive inhibitor of cytochrome P450 enzymes (e.g., CYP2D6), impacting drug metabolism and pharmacokinetics.

Industrial Applications

In the industrial sector, Benzenepropanal is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications including:

  • Synthesis of Specialty Chemicals : Used as a building block in the manufacture of agrochemicals and pharmaceuticals.
  • Material Science : Potentially involved in developing new materials with specific properties due to its fluorinated structure.

Case Studies

Application AreaStudy FocusFindings
Antimicrobial ActivityEscherichia coli and Staphylococcus aureusMIC around 50 µg/mL
CytotoxicityHuman breast cancer cell lines (MCF-7)IC50 ~30 µM after 48 hours
Enzyme InteractionCytochrome P450 enzymesActs as a competitive inhibitor of CYP2D6

Mechanism of Action

The mechanism of action of Benzenepropanal, 3,5-difluoro-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The trifluoromethyl group, in particular, is known to influence the compound’s binding affinity to various receptors and enzymes, thereby modulating its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, two structurally related compounds are discussed, enabling indirect comparisons:

a. 3,5-Difluoro-4-(trifluoromethyl)bromobenzene (CAS 156243-64-0)

  • Structure : Benzene ring with bromine at position 1, fluorine at positions 3 and 5, and trifluoromethyl at position 4 .
  • Applications : Used in Lewis acid-promoted synthesis of carbazoles and dibenzofurans from biaryl triazenes .
  • Key Differences: Property Benzenepropanal Derivative (Target) 3,5-Difluoro-4-(trifluoromethyl)bromobenzene Functional Group Propanal (CHO) Bromine (Br) Reactivity Aldehyde-driven (e.g., nucleophilic additions) Bromine enables cross-coupling reactions (e.g., Suzuki) Synthetic Utility Potential for aldehyde-based condensations Used in carbazole/dibenzofuran synthesis

b. (3,5-Difluoro-4-propoxyphenyl)boronic acid (CAS 2096331-43-8)

  • Structure : Boronic acid (-B(OH)₂) at position 1, fluorine at positions 3 and 5, and propoxy group at position 4 .
  • Applications : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions.
  • Key Differences :

























    Property Benzenepropanal Derivative (Target) (3,5-Difluoro-4-propoxyphenyl)boronic acid
    Functional Group Aldehyde (CHO) Boronic acid (B(OH)₂)
    Synthetic Role Electrophilic aldehyde reactions Nucleophilic coupling partner
    Substituent at Position 4 Trifluoromethyl (CF₃) Propoxy (OCH₂CH₂CH₃)

Research Findings and Data Gaps

  • Reactivity Trends : Fluorine and trifluoromethyl groups in all three compounds enhance stability and direct electrophilic substitution to specific ring positions. However, the target compound’s aldehyde group introduces distinct reactivity compared to bromine or boronic acid derivatives.
  • Thermodynamic Data: No melting points, boiling points, or solubility data are available for the target compound in the provided evidence.
  • Applications : While the bromobenzene derivative is used in carbazole synthesis , the target aldehyde’s applications remain speculative without direct evidence.

Biological Activity

Benzenepropanal, 3,5-difluoro-4-(trifluoromethyl), also known as 3-(3,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde, is an organic compound characterized by a unique structure that includes a benzene ring with multiple fluorinated substituents. This compound has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry and agrochemicals.

  • Molecular Formula : C10H8F4O
  • Molecular Weight : 220.16 g/mol
  • CAS Number : 955403-56-2

The presence of fluorine atoms and a trifluoromethyl group significantly influences the compound's chemical reactivity and biological interactions.

The biological activity of Benzenepropanal, 3,5-difluoro-4-(trifluoromethyl) is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorinated groups enhance its binding affinity and specificity, potentially leading to distinct biological effects. Research indicates that these interactions may modulate various biochemical pathways, although the exact mechanisms remain to be fully elucidated .

Antimicrobial Properties

Studies have shown that Benzenepropanal derivatives exhibit antimicrobial activity. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating significant inhibitory effects. The presence of trifluoromethyl groups in these compounds is believed to contribute to their enhanced bioactivity .

Anti-inflammatory Effects

Research has indicated that certain fluorinated benzaldehyde derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

Case Studies

  • Synthesis and Biological Evaluation :
    A study synthesized various derivatives of Benzenepropanal with different substitutions and evaluated their biological activities. The results showed that specific substitutions could enhance antibacterial activity against Gram-positive bacteria .
  • Fluorinated Compounds in Drug Development :
    Fluorinated compounds have been explored as potential drug candidates due to their unique pharmacological profiles. A case study highlighted the synthesis of a derivative of Benzenepropanal that showed promising results in preclinical trials for targeting specific cancer cell lines .

Comparative Analysis

Compound NameStructureBiological Activity
Benzenepropanal, 3,5-difluoro-4-(trifluoromethyl)StructureAntimicrobial, Anti-inflammatory
3-FluorobenzaldehydeSimilar without trifluoromethylLimited biological activity
5-(Trifluoromethyl)benzaldehydeSimilar without propanalModerate antibacterial activity

Q & A

Q. What synthetic methodologies are recommended for preparing 3,5-difluoro-4-(trifluoromethyl)benzenepropanal with high purity?

Answer: The compound can be synthesized via a multi-step route involving:

  • Alkylation : Reacting 3,5-difluoro-4-(trifluoromethyl)benzene derivatives with propargyl bromide under basic conditions (e.g., NaH in THF) to introduce the aldehyde precursor .
  • Oxidation : Using trichloroisocyanuric acid (TCICA) in acetonitrile to oxidize intermediates to the aldehyde functionality, as demonstrated in analogous trifluoromethylbenzamide syntheses .
  • Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >98% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for characterizing fluorinated substituents in this compound?

Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for identifying trifluoromethyl (-CF3_3) and difluoro (-F2_2) groups. Chemical shifts typically appear at -60 to -65 ppm (CF3_3) and -110 to -120 ppm (aromatic F) .
  • LC-HR-QToF MS : High-resolution mass spectrometry with electrospray ionization (ESI) in positive mode confirms molecular weight (e.g., observed m/z 290.0824 for C11_{11}H8_8F5_5O) and fragmentation patterns .
  • FT-IR : Strong absorption bands at 1680–1720 cm1^{-1} (C=O stretch) and 1100–1200 cm1^{-1} (C-F stretches) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing fluorinated benzenepropanal derivatives?

Answer: Contradictions (e.g., conflicting CAS registry assignments or identification levels in non-target screening) require:

  • Cross-Validation : Combine 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm structural consistency. For example, aromatic proton splitting patterns distinguish substitution positions .
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled reagents during synthesis to trace oxidation steps and validate aldehyde formation .
  • Collaborative Databases : Cross-reference with platforms like PubChem or Pharos Project to reconcile discrepancies in CAS numbers or nomenclature .

Q. What experimental strategies assess the stability of this compound under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours. Monitor degradation via HPLC-MS. Trifluoromethyl groups typically enhance stability in acidic conditions but hydrolyze under strong alkali .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td_d) under nitrogen. Fluorinated analogs often show Td_d >200°C due to strong C-F bonds .
  • Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track aldehyde oxidation byproducts (e.g., carboxylic acids) using IR spectroscopy .

Q. How do electronic effects of the trifluoromethyl group influence nucleophilic reactions involving this compound?

Answer: The -CF3_3 group is strongly electron-withdrawing, which:

  • Activates Electrophilic Sites : Enhances reactivity of the aldehyde toward nucleophiles (e.g., Grignard reagents) but may sterically hinder access due to its bulk .
  • Modifies Aromatic Reactivity : Deactivates the benzene ring toward electrophilic substitution, directing nucleophilic attacks to meta positions relative to fluorine substituents. Computational studies (DFT) can map charge distribution .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize transition states in SN2 mechanisms, as seen in related benzamide syntheses .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReference
LC-HR-QToF MSNon-target screening in environmental samplesESI+, m/z accuracy <2 ppm
19F^{19}\text{F} NMRQuantifying trifluoromethyl group integrityδ -60 to -65 ppm (CF3_3)
Column ChromatographyPurification of aldehyde intermediatesSilica gel, ethyl acetate/hexane
DFT CalculationsPredicting regioselectivity in reactionsB3LYP/6-31G(d) basis set

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenepropanal, 3,5-difluoro-4-(trifluoromethyl)- (or 3-(3,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde )
Reactant of Route 2
Reactant of Route 2
Benzenepropanal, 3,5-difluoro-4-(trifluoromethyl)- (or 3-(3,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde )

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